molecular formula C9H8FN3O B3329517 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide CAS No. 603309-09-7

2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide

Cat. No.: B3329517
CAS No.: 603309-09-7
M. Wt: 193.18 g/mol
InChI Key: QMWFJTCXGLXQIJ-UHFFFAOYSA-N
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Description

2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide, with the CAS Number 603309-09-7, is a high-purity heterocyclic organic compound supplied for use as a key chemical building block in pharmaceutical and life sciences research. The molecular formula for this compound is C9H8FN3O, and it has a molecular weight of 193.18 g/mol . This acetamide derivative is built around the imidazo[1,2-a]pyridine scaffold, a structure of significant interest in medicinal chemistry due to its wide range of biological activities . The core structure is featured in several marketed drugs and is a promising object for the search of new antibacterials . Researchers are exploring its potential as a versatile intermediate for the synthesis of more complex molecules. The incorporation of a fluorine atom at the 6-position of the pyridine ring is a common strategy in drug design to modulate the compound's physicochemical properties, metabolic stability, and binding affinity. Key Research Applications: Antimicrobial Agent Development: The imidazo[1,2-a]pyridine core has demonstrated moderate to promising inhibitory activity against various bacterial strains, including Staphylococcus aureus , Escherichia coli , and Bacillus subtilis , making it a valuable scaffold for creating new antimicrobial candidates . Urease Inhibition: Structurally related 6-fluoroimidazo[1,2-a]pyridine derivatives have been designed, synthesized, and evaluated as potent urease inhibitors, suggesting potential application in research against ulcers . Chemical Synthesis & Derivatization: Serving as a fundamental heterocyclic building block, this compound is a versatile precursor for further synthetic transformation, enabling the construction of diverse chemical libraries for biological screening . Handling & Safety: This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

2-(6-fluoroimidazo[1,2-a]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-6-1-2-9-12-4-7(3-8(11)14)13(9)5-6/h1-2,4-5H,3H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWFJTCXGLXQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an imidazole precursor. This step often requires a catalyst and a suitable solvent, such as acetic acid or ethanol, under reflux conditions.

  • Fluorination: : The introduction of the fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring can be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. This reaction typically occurs under mild conditions, often at room temperature.

  • Acetamide Formation: : The final step involves the acylation of the imidazo[1,2-a]pyridine derivative with an acetic anhydride or acetyl chloride to form the acetamide group. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the acetamide group to an amine.

    Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Anticancer Properties

One of the primary applications of 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide is in the treatment of cancers, particularly those associated with mutations in the c-KIT kinase. Mutations in c-KIT are known drivers of gastrointestinal stromal tumors (GISTs), systemic mastocytosis, and certain leukemias. Research has shown that derivatives of imidazo[1,2-a]pyridine can inhibit c-KIT across a range of mutations, offering a promising therapeutic avenue for patients with these malignancies .

Case Study: Inhibition of c-KIT Kinase

A study demonstrated that imidazo[1,2-a]pyridine derivatives effectively inhibit c-KIT kinase activity. The compound showed significant potency against various mutations, including the V654A secondary resistance mutation found in GIST patients. This highlights the compound's potential as a targeted therapy for resistant cancer forms .

Neurological Applications

Imidazo[1,2-a]pyridine derivatives have also been investigated for their neuroprotective effects. Research indicates that these compounds may act as acetylcholinesterase (AChE) inhibitors, which are beneficial in treating neurodegenerative disorders such as Alzheimer's disease.

Data Table: AChE Inhibition Potency

CompoundStructureIC50 (µM)Notes
2hImidazo[1,2-a]pyridine with biphenyl side chain79Strong AChE inhibition
2j3,4-dichlorophenyl side chain50Better BChE inhibition

This table summarizes the AChE inhibition potency of selected imidazo[1,2-a]pyridine derivatives, indicating their potential use in treating cognitive decline associated with Alzheimer's disease .

Cardiovascular Applications

Another area where this compound shows promise is in cardiovascular treatments. Compounds based on the imidazo[1,2-a]pyridine scaffold have been studied for their ability to address heart and circulatory failures. Their mechanisms may involve modulation of signaling pathways critical for cardiac function.

Scientific Findings

Research indicates that certain imidazo[1,2-a]pyridine derivatives can improve heart function by enhancing myocardial contractility and reducing arrhythmias. These findings suggest that such compounds could be developed into novel therapies for heart failure and related conditions .

Mechanistic Insights and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Modifications to the imidazo[1,2-a]pyridine core can significantly alter its biological activity.

Table: SAR Overview

ModificationEffect on PotencyNotes
Fluorination at position 6Increased selectivity against SIK isoformsEnhances binding affinity
Substitution on acetamide groupVaries potency across different targetsCritical for selectivity

This table illustrates how specific modifications can enhance or diminish the activity of the compound against various biological targets, emphasizing the importance of careful structural design in drug development efforts.

Mechanism of Action

The mechanism of action of 2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong interactions with the target site. This can lead to the inhibition or activation of the target, resulting in the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects at Position 6

  • Fluorine vs. Methyl: 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (CAS 365213-58-7) shares the acetamide group but has a methyl substituent at position 5. In contrast, fluorine’s electron-withdrawing nature may improve receptor binding specificity or alter metabolic pathways . Biological Relevance: Methyl-substituted analogues like zolpidem (a hypnotic drug) demonstrate potent GABAA receptor modulation. Fluorine’s smaller size and electronegativity might enhance blood-brain barrier penetration or reduce off-target interactions .
  • Fluorine vs. Bromine :

    • N-(6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide (CAS 865284-71-5) incorporates bromine atoms at positions 6 and 6. Bromine’s bulkiness and polarizability may hinder receptor access compared to fluorine, but its strong electron-withdrawing effect could stabilize charge-transfer interactions .

Substituent Effects at Position 3

  • Acetamide vs. Carboxylic Acid: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic Acid (CAS 189005-44-5) replaces the acetamide with a carboxylic acid. Acetamide derivatives, being less acidic, may exhibit improved bioavailability and metabolic stability .
  • Acetamide vs. Methanone: (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (CAS 356560-84-4) features a phenyl methanone group. Methanones are more lipophilic than acetamides, which could enhance membrane permeability but reduce solubility. The acetamide’s hydrogen-bonding capacity may favor interactions with polar receptor residues .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Position 6 Position 3 Molecular Weight CAS Number Pharmacological Notes
This compound F Acetamide 220.21* Not reported Hypothetical CNS activity
2-(Imidazo[1,2-a]pyridin-3-yl)acetamide H Acetamide 175.19 21801-86-5 Base scaffold; unoptimized activity
2-[6-Methyl-2-(4-methylphenyl)imidazo...]acetamide CH3 Acetamide 279.34 365213-58-7 Zolpidem analogue; hypnotic/sedative
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone F Phenyl methanone 254.25* 356560-84-4 Increased lipophilicity
N-(6,8-Dibromo-2-phenylimidazo...)acetamide Br, Br Acetamide 448.02 865284-71-5 Potential kinase inhibition

*Calculated based on molecular formula.

Biological Activity

2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H8FN3O
  • Molecular Weight : 195.18 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine core with a fluorine atom at the 6-position, which may influence its pharmacological properties.

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • The compound has been studied for its ability to inhibit specific enzymes involved in tumor growth. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines by targeting signaling pathways related to cell survival and apoptosis .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Its unique structure allows for interactions with microbial targets, potentially disrupting their growth .
  • Enzyme Inhibition :
    • In vitro studies have demonstrated that related compounds with similar imidazopyridine structures can inhibit urease activity, which is crucial for the survival of certain pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
AnticancerInhibition of tumor cell proliferation in vitro.
AntimicrobialModerate inhibition of urease activity; potential against H. pylori.
Enzyme InhibitionSignificant urease inhibition observed in newly synthesized analogs.
JAK InhibitionPotential as a dual JAK inhibitor; implications for autoimmune diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Modifications at different positions on the imidazopyridine scaffold can lead to varying degrees of potency against cancer cells and microbial pathogens .

Q & A

Q. Basic

  • Inhalation exposure : Move to fresh air; administer artificial respiration if unresponsive .
  • Skin contact : Wash with soap/water for 15 mins; consult a physician for irritation .
  • Waste disposal : Neutralize with dilute NaOH (1:10) before incineration to avoid toxic fluoride emissions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide
Reactant of Route 2
2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide

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